



Application Notes & Protocol: Efficacy Testing of Claziprotamidum Against Diamondback Moth (Plutella xylostella)

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Compound of Interest		
Compound Name:	Claziprotamidum	
Cat. No.:	B15612807	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Claziprotamidum** is an insecticide belonging to the diamide class (IRAC Group 28).[1] Its primary mode of action is the modulation of insect ryanodine receptors (RyRs).[2][3] Diamides lock the RyR channel in a partially open state, leading to the uncontrolled release of calcium ions from the sarcoplasmic reticulum of muscle cells.[4][5] This internal calcium depletion results in impaired muscle regulation, causing lethargy, paralysis, feeding cessation, and ultimately, death of the insect pest.[2][5] Due to their high efficacy and selectivity for insect RyRs over mammalian receptors, diamides are a critical tool in integrated pest management (IPM) programs.[5]

The Diamondback Moth, Plutella xylostella, is a globally significant pest of cruciferous crops, notorious for its ability to rapidly develop resistance to insecticides.[6] Therefore, robust and standardized efficacy testing is essential for monitoring susceptibility and managing resistance. This document provides a detailed protocol for evaluating the efficacy of **Claziprotamidum** against P. xylostella larvae using a leaf-dip bioassay, a widely accepted method for this pest.[7]

Data Presentation

While specific LC50 (median lethal concentration) values for the newer compound **Claziprotamidum** are not yet widely published in publicly available literature, the following



table summarizes the efficacy of closely related and commercially established diamide insecticides against susceptible strains of Plutella xylostella. This data provides a benchmark for expected efficacy.

Table 1: Efficacy of Diamide Insecticides Against Plutella xylostella

Active Ingredient	Class	LC50 (μg/mL)	95% Confidence Interval (µg/mL)	Slope ± SE	Citation
Chlorantranili prole	Anthranilic Diamide	0.005	0.003 - 0.007	1.45 ± 0.16	[9][10]
Cyantranilipro le	Anthranilic Diamide	0.011	0.008 - 0.015	1.58 ± 0.17	[9][10]

Note: Data is derived from laboratory bioassays on susceptible P. xylostella populations and should be used as a reference. Efficacy in field populations may vary.

Experimental Protocols

Leaf-Dip Bioassay for Plutella xylostella (Adapted from IRAC Method No: 023)[8]

This method is designed to determine the concentration-mortality response of P. xylostella larvae to an insecticide.

1. Materials

- Claziprotamidum (formulated product or technical grade)
- Healthy, unsprayed host plant leaves (e.g., cabbage, cauliflower, rapeseed)[8]
- Second or third instar larvae of P. xylostella (a susceptible laboratory strain is recommended for baseline studies)
- Distilled water



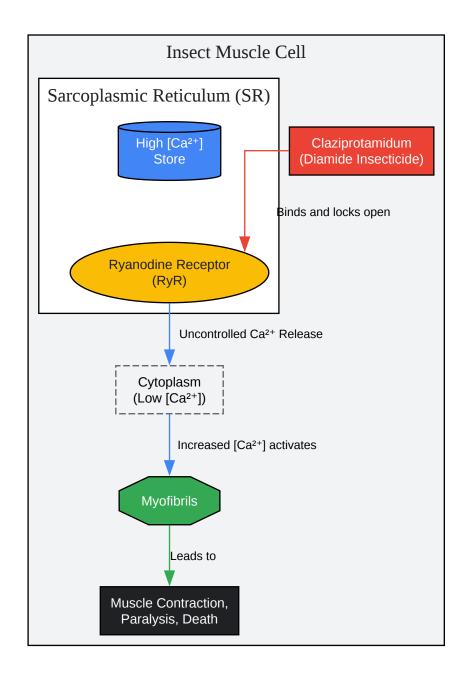
- Wetting agent (e.g., Triton X-100), if necessary for waxy leaves
- Glass beakers or containers for dilutions
- Pipettes or syringes for accurate measurements
- Forceps and fine paintbrushes for handling larvae
- Petri dishes (9 cm diameter) or similar ventilated containers[11]
- Filter paper
- Paper towels
- Incubator or controlled environment room (25°C ± 2°C, >60% RH, 16:8 L:D photoperiod)[8]
- 2. Preparation of Test Solutions
- Prepare a stock solution of **Claziprotamidum**. If using a commercial formulation, follow the manufacturer's instructions for dilution. For technical grade material, dissolve in an appropriate solvent (e.g., acetone) and then create an aqueous emulsion.
- Create a serial dilution series of at least five concentrations. Concentrations should be chosen to produce a range of mortality from >0% to <100%. A preliminary range-finding test is recommended.
- Prepare a control solution containing only distilled water (and the same concentration of solvent/wetting agent used in the treatment solutions).[8]
- 3. Bioassay Procedure
- Cut leaf discs (e.g., 7-9 cm diameter) from healthy host plant leaves.[11]
- Starting with the control and moving to the highest concentration, dip each leaf disc into the respective test solution for 5-10 seconds with gentle agitation.[8][9]
- Place the dipped leaves on paper towels to air dry completely (approximately 1-2 hours).[11]



- Once dry, place one leaf disc into each labeled petri dish. A small piece of moistened filter paper can be placed under the leaf to maintain humidity.
- Using a fine paintbrush, carefully transfer 10-15 second or third instar larvae onto each leaf disc.[11]
- Use a minimum of four replicates for each concentration and the control.[8]
- Seal the petri dishes with ventilated lids and place them in the incubator.
- 4. Data Collection and Analysis
- Assess larval mortality after 72-96 hours. For diamide insecticides, a 96-hour assessment is recommended.[8]
- Larvae are considered dead if they do not move when prodded with a fine brush.
- Record the number of live and dead larvae for each replicate.
- Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
 - Corrected % Mortality = [1 (n in T after treatment / n in C after treatment)] * 100
- Analyze the data using probit analysis to determine the LC50 and LC90 values, along with their 95% confidence limits.

Mandatory Visualizations Signaling Pathway of Claziprotamidum



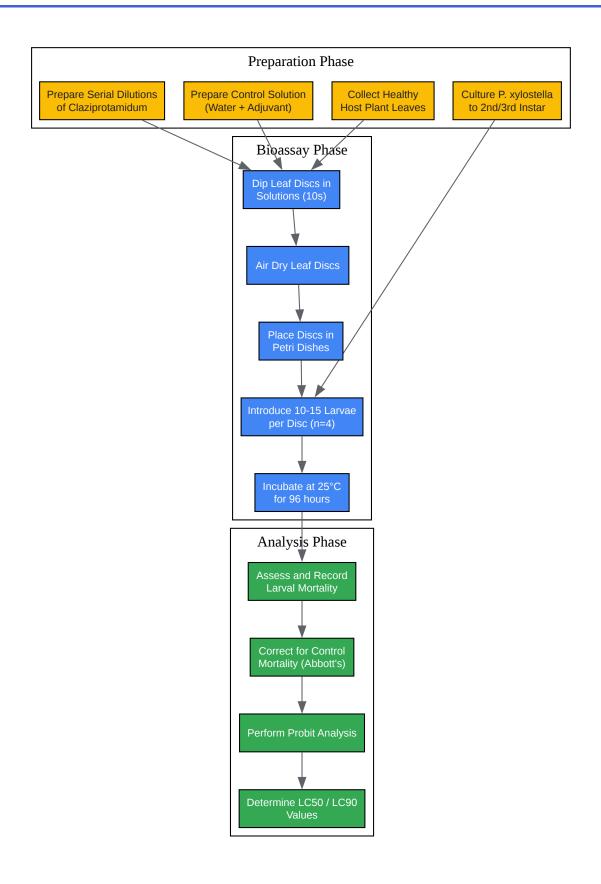


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Caption: Mode of action of **Claziprotamidum** on insect ryanodine receptors.

Experimental Workflow Diagram





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Caption: Workflow for Plutella xylostella leaf-dip bioassay.



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